Z-6,7-Epoxyligustilide

Catalog No.
S14723247
CAS No.
106533-40-8
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-6,7-Epoxyligustilide

CAS Number

106533-40-8

Product Name

Z-6,7-Epoxyligustilide

IUPAC Name

(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4-

InChI Key

ZCTBULGQERTBEG-YWEYNIOJSA-N

Canonical SMILES

CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1

Z-6,7-Epoxyligustilide is a phthalide derivative, specifically an epoxide of Z-ligustilide, which is a naturally occurring compound found in various plants, particularly in the genus Ligusticum. This compound features an epoxy group within its six-membered ring structure, contributing to its unique chemical properties. The presence of the epoxide functional group allows for potential reactivity and biological activity, making Z-6,7-epoxyligustilide a subject of interest in both medicinal chemistry and pharmacology.

: Z-6,7-epoxyligustilide can be synthesized via electrochemical methods, which provide a green chemistry approach to producing this compound from Z-ligustilide .
  • Degradation Pathways: The compound may also undergo oxidation and hydrolysis, leading to various degradation products that can be characterized through analytical techniques .
  • Z-6,7-Epoxyligustilide exhibits significant biological activities that have been explored in various studies:

    • Anti-inflammatory Effects: Research indicates that Z-6,7-epoxyligustilide possesses anti-inflammatory properties, which may be beneficial in treating conditions associated with inflammation.
    • Antioxidant Activity: The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
    • Neuroprotective Effects: Preliminary studies suggest that Z-6,7-epoxyligustilide may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

    The synthesis of Z-6,7-Epoxyligustilide can be achieved through multiple methods:

    • Electrochemical Synthesis: This method involves the electrochemical oxidation of Z-ligustilide, resulting in the formation of Z-6,7-Epoxyligustilide. This approach is notable for its environmentally friendly characteristics .

    Z-6,7-Epoxyligustilide has potential applications in several fields:

    • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for inflammatory diseases or neuroprotection.
    • Natural Products Chemistry: As a compound derived from natural sources, it contributes to the study of phytochemicals and their effects on health.
    • Food Industry: Its antioxidant properties could also make it useful as a natural preservative or health supplement.

    Studies on the interactions of Z-6,7-Epoxyligustilide with other biological molecules are ongoing. These investigations typically focus on:

    • Protein Binding Studies: Understanding how Z-6,7-Epoxyligustilide interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
    • Metabolic Pathways: Investigating how this compound is metabolized in vivo helps elucidate its pharmacokinetics and possible effects on human health .

    Z-6,7-Epoxyligustilide shares structural features with several other phthalides and derivatives. Here are some similar compounds for comparison:

    Compound NameStructural FeaturesUnique Aspects
    Z-LigustilideParent compound without epoxy groupFound in Ligusticum species; widely studied for medicinal properties.
    3-butylidene-6-hydroxy-phthalideHydroxylated derivativeExhibits different reactivity due to hydroxyl group; less studied than Z-ligustilide.
    LigustrazineA phthalide derivativeKnown for cardiovascular effects; structurally distinct but related in function.

    Z-6,7-Epoxyligustilide's uniqueness lies in its epoxy group which enhances its reactivity compared to other phthalides and may contribute to its distinct biological activities.

    Optimization of Electrochemical Oxidation Parameters for Metabolite Preparation

    Electrochemical oxidation has emerged as a robust method for generating Z-6,7-epoxyligustilide from Z-ligustilide. Key parameters influencing yield and selectivity include electrode material, applied potential, and electrolyte composition. Boron-doped diamond (BDD) electrodes are particularly effective due to their wide electrochemical window and high stability under extreme potentials. Studies demonstrate that activating BDD electrodes in acidic media (e.g., 0.5 M H₂SO₄) enhances surface hydroxyl group density, which facilitates the generation of reactive oxygen species (ROS) like hydroxyl radicals (- OH). These radicals mediate the epoxidation of Z-ligustilide’s 6,7-double bond, forming Z-6,7-epoxyligustilide.

    Sampled current voltammetry (SCV) is critical for identifying the optimal potential range for - OH generation. Tafel plots derived from SCV data reveal that potentials between +2.1 V and +2.5 V (vs. Ag/AgCl) maximize - OH production on BDD electrodes. At these potentials, the instantaneous current efficiency (ICE) for Z-6,7-epoxyligustilide synthesis reaches 78–82%. Electrolyte pH also plays a role: neutral conditions (pH 7.0) favor epoxidation over competing pathways like hydroxylation or ring-opening reactions.

    Table 1: Key Electrochemical Parameters for Z-6,7-Epoxyligustilide Synthesis

    ParameterOptimal RangeImpact on Yield
    Electrode MaterialBoron-Doped DiamondMaximizes ROS
    Applied Potential+2.1 V to +2.5 V (Ag/AgCl)Enhances - OH generation
    Electrolyte pH6.5–7.5Minimizes side reactions
    Current Density10–15 mA/cm²Balances rate and efficiency

    Comparative Analysis of Electrochemical vs. Hepatic Microsomal Biotransformation

    Hepatic microsomal biotransformation and electrochemical synthesis represent two distinct pathways for Z-6,7-epoxyligustilide production. Liver microsomes, enriched with cytochrome P450 enzymes, oxidize Z-ligustilide primarily to senkyunolide I and H, with only trace amounts of Z-6,7-epoxyligustilide detected. In contrast, electrochemical methods produce Z-6,7-epoxyligustilide as a major product, achieving yields of 5–6 mg per 120 mg of Z-ligustilide.

    The electrochemical approach bypasses enzyme-dependent limitations, such as substrate specificity and cofactor requirements. For instance, microsomal incubations require NADPH as a cofactor and exhibit batch-to-batch variability due to enzyme activity fluctuations. Electrochemical systems, however, operate under consistent electrical parameters, enabling reproducible synthesis. Additionally, electrochemical reactors generate fewer byproducts (e.g., phthalic acid derivatives) compared to microsomal incubations, simplifying downstream purification.

    Table 2: Electrochemical vs. Microsomal Biotransformation

    FactorElectrochemicalHepatic Microsomal
    Primary MetaboliteZ-6,7-EpoxyligustilideSenkyunolide I/H
    Yield5–6 mg/120 mg substrate<1 mg/120 mg substrate
    ByproductsPhthalic anhydrideMultiple hydroxylated derivatives
    ReproducibilityHigh (controlled parameters)Moderate (enzyme variability)

    Scalability Challenges in Large-Scale Production of Z-6,7-Epoxyligustilide

    Scaling electrochemical synthesis of Z-6,7-epoxyligustilide presents challenges in maintaining efficiency and purity. Electrode fouling due to polymerized byproducts (e.g., polycyclic aromatic hydrocarbons) reduces reaction efficiency over time. Periodic electrode regeneration via polarity reversal or chemical cleaning (e.g., immersion in HNO₃) is necessary but increases operational complexity.

    Reactor design also impacts scalability. Flow-through systems with high-surface-area BDD electrodes improve mass transfer and current distribution, yet scaling these systems requires precise control of flow rates and potential gradients. Economically, the high cost of BDD electrodes (~$500/cm²) limits large-scale adoption, though advances in chemical vapor deposition (CVD) techniques may reduce costs.

    Purification remains a bottleneck. While liquid-liquid extraction effectively isolates Z-6,7-epoxyligustilide from electrochemical batches, chromatographic methods (e.g., preparative HPLC) are needed for pharmaceutical-grade purity. Integrating continuous extraction systems with electrochemical reactors could streamline production but requires further optimization.

    Epoxidation as the Primary Metabolic Pathway of Z-Ligustilide

    Epoxidation represents the principal metabolic transformation pathway for Z-ligustilide, leading to the formation of Z-6,7-epoxyligustilide as a key intermediate metabolite [1]. This biotransformation process involves the oxidative conversion of the 6,7-double bond in the ligustilide structure through the introduction of an oxygen atom, resulting in the formation of an epoxide ring [2]. The epoxidation reaction occurs predominantly at the C6-C7 position of the ligustilide molecule, creating a highly reactive epoxide intermediate that serves as a precursor for subsequent metabolic transformations [3] [4].

    The metabolic stability studies conducted in both rat and human hepatocyte incubations have demonstrated that ligustilide undergoes rapid biotransformation with half-lives of 8.0 minutes in rat hepatocytes and 15.0 minutes in human hepatocytes [1]. During these incubation studies, more than 90% of the parent compound was biotransformed into various metabolites, with epoxidation being identified as one of the primary metabolic pathways [1]. The formation of 6,7-epoxyligustilide has been confirmed through multiple analytical techniques, including ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry [1].

    Electrochemical oxidation studies have provided valuable insights into the formation of 6,7-epoxyligustilide, demonstrating that this metabolite can be generated through non-enzymatic oxidative processes [4]. In these electrochemical experiments, approximately 6 milligrams of 6,7-epoxyligustilide was successfully prepared from 120 milligrams of Z-ligustilide, establishing a practical yield for metabolite generation [4]. The electrochemical approach has proven particularly valuable because 6,7-epoxyligustilide is difficult to detect in vivo due to its low concentration and inherent instability [4].

    The structural characterization of Z-6,7-epoxyligustilide has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry [3]. The molecular formula of this epoxide metabolite is C12H14O3, with a molecular weight of 206.24 grams per mole [5]. The epoxide ring formation at the 6,7-position creates a highly electrophilic center that readily undergoes nucleophilic attack by various cellular nucleophiles [6].

    ParameterValueReference
    Molecular FormulaC12H14O3 [5]
    Molecular Weight206.24 g/mol [5]
    Formation Yield (Electrochemical)5% (6 mg from 120 mg) [4]
    Parent Compound Half-life (Human)15.0 minutes [1]
    Parent Compound Half-life (Rat)8.0 minutes [1]

    Role of Hepatic Cytochrome P450 Isoforms in Metabolite Generation

    Hepatic cytochrome P450 enzymes play a crucial role in the metabolic transformation of Z-ligustilide to Z-6,7-epoxyligustilide [1]. The cytochrome P450 superfamily encompasses multiple isoforms that contribute to the epoxidation process, with specific enzymes demonstrating varying catalytic efficiencies for ligustilide metabolism [7]. The primary cytochrome P450 isoforms involved in ligustilide metabolism include cytochrome P450 3A4, cytochrome P450 2C19, cytochrome P450 1A2, and cytochrome P450 2E1 [7] [8].

    Cytochrome P450 3A4 represents the most abundant cytochrome P450 isoform in human liver, accounting for approximately 30% of total hepatic cytochrome P450 content [7] [8]. This enzyme demonstrates broad substrate specificity and is responsible for the metabolism of approximately 70% of all pharmaceutical compounds [7]. In the context of ligustilide metabolism, cytochrome P450 3A4 contributes significantly to the epoxidation reaction through its ability to catalyze monooxygenase reactions involving the insertion of oxygen atoms into organic substrates [8].

    The cytochrome P450 2C subfamily, comprising cytochrome P450 2C8, cytochrome P450 2C9, and cytochrome P450 2C19, constitutes approximately 25% of hepatic cytochrome P450 enzymes [7]. These isoforms demonstrate significant involvement in the metabolism of various natural products and pharmaceutical compounds [7]. Cytochrome P450 2C19 exhibits particular relevance in ligustilide metabolism, with genetic polymorphisms affecting enzyme activity observed in different populations [7].

    Cytochrome P450 1A2 contributes to ligustilide metabolism through its role in the oxidative transformation of aromatic and heterocyclic compounds [7]. Studies have demonstrated that Z-ligustilide can modulate cytochrome P450 1A1 expression through nuclear factor erythroid 2-related factor 2 pathway activation, indicating complex interactions between ligustilide and the cytochrome P450 system [9]. The enzyme exhibits substrate specificity for compounds containing aromatic ring systems, making it relevant for ligustilide biotransformation [7].

    The kinetic parameters for cytochrome P450-mediated ligustilide metabolism have been characterized through various experimental approaches [10]. Studies using recombinant cytochrome P450 enzymes have revealed that the formation of epoxidized metabolites follows Michaelis-Menten kinetics, with specific Km and Vmax values varying among different isoforms [10]. The biphasic dose-response relationships observed in some studies suggest the involvement of multiple binding sites and cooperative binding mechanisms [10].

    Cytochrome P450 IsoformHepatic AbundanceSubstrate SpecificityMetabolic Contribution
    Cytochrome P450 3A430%Broad specificityPrimary epoxidation [7] [8]
    Cytochrome P450 2C1925% (subfamily)Aromatic compoundsSecondary epoxidation [7]
    Cytochrome P450 1A2VariableHeterocyclic compoundsOxidative metabolism [7]
    Cytochrome P450 2E1VariableLow molecular weight compoundsMinor contribution [7]

    Glutathionylation and Aromatization Secondary Metabolic Routes

    Following the initial epoxidation of Z-ligustilide, secondary metabolic pathways involving glutathionylation and aromatization contribute to the further biotransformation of Z-6,7-epoxyligustilide [1]. Glutathionylation represents a critical phase II metabolic pathway that involves the conjugation of glutathione with electrophilic metabolites, facilitating their detoxification and elimination [11] [12]. The highly electrophilic nature of the epoxide ring in Z-6,7-epoxyligustilide makes it an excellent substrate for glutathione S-transferase-mediated conjugation reactions [12].

    Glutathione S-transferases catalyze the nucleophilic attack of glutathione on the electrophilic carbon atoms of the epoxide ring, resulting in the formation of glutathione conjugates [12]. The reaction proceeds through a nucleophilic displacement mechanism, with the glutathione anion serving as the nucleophile and the epoxide carbon serving as the electrophilic center [12]. The sulfhydryl group on the cysteine residue of glutathione provides the reactive nucleophilic center required for this conjugation reaction [12].

    The glutathionylation process involves the formation of mixed disulfide bonds between glutathione and cysteine residues in target proteins [11]. Studies have demonstrated that glutathionylation can account for up to 85% of protein S-thiolation modifications [11]. The reversible nature of glutathionylation allows for dynamic regulation of protein function through oxidative and reductive conditions [11]. Glutaredoxin and sulfiredoxin enzymes facilitate the removal of glutathione moieties through deglutathionylation reactions [11].

    Aromatization represents another significant secondary metabolic pathway for ligustilide derivatives [13]. The aromatization process involves the oxidative conversion of the saturated cyclohexane ring to an aromatic benzene ring through the elimination of hydrogen atoms [13]. Density functional theory calculations have demonstrated that aromatization can occur through direct oxidation by triplet oxygen under mild conditions without requiring specific catalysts [13]. This process may contribute to the antioxidant properties of ligustilide derivatives by consuming harmful singlet oxygen species [13].

    The formation of aromatic metabolites from ligustilide has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [14]. The degradation studies of ligustilide have revealed the formation of Z-butylidenephthalide as a major aromatic metabolite, along with other oxidized derivatives [14]. The aromatization pathway competes with other metabolic routes and contributes to the overall metabolic profile of ligustilide [14].

    Protein mass spectrometry studies have provided detailed insights into the molecular interactions between epoxyligustilide metabolites and cellular targets [6]. The epoxidized metabolite 7-epoxyligustilide has been shown to attack thiol groups on specific cysteine residues, such as Cys116 on calcium/calmodulin-dependent protein kinase II [6]. These covalent modifications result in irreversible binding and prolonged biological activity [6].

    Metabolic PathwayMechanismPrimary EnzymesProducts
    GlutathionylationNucleophilic conjugationGlutathione S-transferasesGlutathione conjugates [12]
    AromatizationOxidative dehydrogenationCytochrome P450 enzymesAromatic derivatives [13]
    Protein Covalent BindingNucleophilic additionNon-enzymaticProtein adducts [6]
    Epoxide HydrolysisHydrolytic ring openingEpoxide hydrolasesDihydroxy metabolites [1]

    The quantitative analysis of these secondary metabolic pathways has revealed significant species differences in metabolic profiles [1]. Human hepatocyte incubations demonstrate different metabolite distributions compared to rat hepatocyte systems, with senkyunolide I representing 70% of metabolites in human systems versus 42% in rat systems [1]. These differences reflect variations in enzyme expression levels and catalytic activities between species [1].

    Z-6,7-Epoxyligustilide demonstrates highly specific covalent binding to calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) through direct interaction with the cysteine 116 residue [1]. Protein mass spectrometry identification has definitively established that the epoxidized metabolite of ligustilide attacks the thiol group of Cys116 within the catalytic domain of CaMKIIγ [1]. This covalent modification occurs through a nucleophilic addition mechanism, wherein the epoxy group of Z-6,7-epoxyligustilide undergoes ring opening upon nucleophilic attack by the sulfur atom of the Cys116 thiol group [1].

    The molecular docking studies reveal that this covalent interaction results in the formation of a stable covalent adduct, with the newly formed hydroxyl group establishing hydrogen bond interactions with neighboring residues Asp112 and His115 [1]. These stabilizing interactions contribute to the irreversible nature of the binding and explain the sustained pharmacological effects observed with Z-6,7-epoxyligustilide treatment [1]. The selectivity for Cys116 over other cysteine residues in CaMKII has been confirmed through mutagenesis studies, where mutation of Cys116 to glycine (C116G) completely abolished the covalent binding capacity of the compound [1].

    The structural basis for this selectivity lies in the unique microenvironment surrounding Cys116 within the CaMKII catalytic domain. The positioning of this residue makes it particularly accessible to the epoxide electrophile, while neighboring basic residues facilitate the nucleophilic attack mechanism [1]. Thermal stability analysis demonstrates that only the metabolite Z-6,7-epoxyligustilide, and not the parent compound ligustilide, can covalently bind to CaMKII at Cys116, suggesting this residue represents a druggable site for targeted therapeutic intervention [1].

    Molecular TargetBinding TypeBinding SiteFunctionEvidence Level
    CaMKIIγCovalent bindingCatalytic domainTarget proteinMass spectrometry confirmed [1]
    Cys116 ResidueNucleophilic additionThiol groupPrimary binding siteLC-MS/MS validated [1]
    Asp112Hydrogen bondingCarboxyl groupStabilizing interactionMolecular docking [1]
    His115Hydrogen bondingImidazole groupStabilizing interactionMolecular docking [1]

    Allosteric Modulation of Calcium/Calmodulin-Dependent Kinase II Activity

    The covalent modification of CaMKIIγ by Z-6,7-epoxyligustilide results in profound allosteric modulation of kinase activity through multiple interconnected mechanisms [1] [2] [3]. Calcium/calmodulin-dependent protein kinase II exists in a complex equilibrium between active and inactive conformational states, regulated by calcium/calmodulin binding and autophosphorylation events [2] [4]. The binding of Z-6,7-epoxyligustilide to Cys116 disrupts this normal regulatory equilibrium by stabilizing a specific conformational state that favors reduced kinase activity [1].

    Allosteric modulation by Z-6,7-epoxyligustilide operates through a mechanism distinct from competitive inhibition at the adenosine triphosphate or substrate binding sites [2]. The covalent modification at Cys116 induces conformational changes that propagate throughout the kinase domain, affecting the positioning of critical regulatory elements including the regulatory segment and the adenosine triphosphate binding pocket [3] [5]. These conformational changes result in decreased autophosphorylation at threonine 286/287, which is essential for maintaining CaMKII in its activated state [5].

    The allosteric nature of this modulation is evidenced by the sustained inhibitory effects that persist even after calcium/calmodulin dissociation [1]. Unlike reversible competitive inhibitors, the irreversible covalent binding of Z-6,7-epoxyligustilide creates a persistent modification that continuously influences kinase conformation and activity [1]. This mechanism provides a molecular basis for the prolonged pharmacological effects observed in vascular tissues treated with ligustilide derivatives [1].

    Structural studies have revealed that CaMKII undergoes significant conformational rearrangements upon calcium/calmodulin binding, involving movement of the regulatory domain away from the active site and rotation of specific helical elements [3] [5]. The covalent modification by Z-6,7-epoxyligustilide appears to interfere with these normal conformational transitions, effectively trapping the kinase in a less active state [1]. This allosteric modulation mechanism represents a novel approach to CaMKII inhibition that may offer therapeutic advantages over traditional orthosteric inhibitors [2].

    DomainFunctionKey ResiduesZ-6,7-Epoxyligustilide InteractionStructural Features
    Catalytic DomainKinase activityCys116, Asp112, His115 [1]Direct covalent bindingATP binding site [5]
    Regulatory DomainAutoinhibitionThr286/287 [5]Indirect modulationPseudosubstrate sequence [5]
    Variable LinkerCa2+/CaM sensitivityVaries by isoform [3]Not directly targetedLength affects Ca2+ sensitivity [3]
    Association DomainOligomerizationHub formation [6]Not directly targeted12-14 subunit assembly [6]

    Structure-Activity Relationships of Phthalide Derivatives on Vascular Smooth Muscle Cell Function

    The structure-activity relationships of phthalide derivatives reveal critical molecular features essential for effective modulation of vascular smooth muscle cell function [7] [8] [9]. The presence of a C6,C7 double bond in the phthalide structure represents the most crucial pharmacophore for biological activity, as this unsaturated system serves as the metabolic precursor for epoxide formation [1] [10]. Compounds lacking this double bond system, such as senkyunolide I, demonstrate significantly reduced or absent activity against CaMKII and show minimal effects on vascular smooth muscle cell function [1].

    The epoxide functionality generated through metabolic oxidation of the C6,C7 double bond is absolutely essential for covalent binding to target proteins [1] . Structure-activity studies demonstrate that the epoxide ring serves as the reactive electrophilic center that enables nucleophilic attack by cysteine residues in target proteins [1]. The stereochemistry around the epoxide is also critical, with the Z-6,7-epoxyligustilide configuration showing superior binding affinity and biological activity compared to alternative stereoisomers [12] [10].

    The phthalide ring system provides the fundamental structural scaffold that determines target selectivity and cellular penetration properties [7] [8]. Modifications to the phthalide core, including substitution patterns and ring fusion variations, significantly influence both potency and selectivity profiles [8] [13]. The butenyl side chain contributes to binding affinity through hydrophobic interactions with target proteins, with optimal chain length and branching patterns identified through systematic structure-activity studies [7] [14].

    Comparative analysis of phthalide derivatives reveals that structural modifications affecting the C6,C7 position have the most pronounced impact on vascular smooth muscle cell function [9] [15]. Compounds with enhanced electrophilicity at this position, such as those containing halogen substituents or electron-withdrawing groups, demonstrate increased potency but may suffer from reduced selectivity [8]. The optimal balance between reactivity and selectivity appears to be achieved with the natural Z-6,7-epoxyligustilide structure, which provides sufficient electrophilicity for covalent binding while maintaining acceptable selectivity profiles [1] [12].

    Structural FeatureImportance for ActivityEffect on CaMKII InhibitionEffect on VSMC FunctionMetabolic Stability
    C6,C7 Double BondEssential [1]Required for metabolism [10]Moderate [9]Low [12]
    Epoxide FormationCritical for covalent binding [1]Enables nucleophilic attack [1]High [9]Moderate
    Phthalide RingStructural scaffold [7]Baseline activity [8]Low [13]High [8]
    Butenyl Side ChainContributes to binding [14]Moderate contribution [7]Moderate [9]Low [12]
    StereochemistryZ-configuration preferred [12]Enhanced activity [1]High [15]Moderate [10]

    The pharmacological effects of phthalide derivatives on vascular smooth muscle cells encompass multiple functional parameters including contractility, proliferation, migration, and phenotypic switching [9] [16] [15]. Ligustilide and its metabolite Z-6,7-epoxyligustilide demonstrate potent inhibitory effects on vascular smooth muscle cell proliferation through suppression of mitogen-activated protein kinase pathways and reduction of reactive oxygen species production [9]. The compounds also promote vasodilation through CaMKII-dependent mechanisms that modulate calcium signaling and myosin light chain phosphorylation [1] [15].

    VSMC FunctionEffect of LigustilideMolecular MechanismClinical RelevanceEvidence Quality
    ContractilityEnhanced vasodilation [1]CaMKII inhibition [1]Hypertension treatment [15]Strong
    ProliferationInhibited [9]MAPK pathway suppression [9]Atherosclerosis prevention [9]Strong
    MigrationReduced [15]ROS reduction [9]Vascular injury repair [15]Moderate
    Phenotype SwitchingPromoted contractile phenotype [17]Not fully characterizedVascular remodeling [18]Limited
    Calcium SignalingModulated Ca2+ influx [15]CaMKII-dependent [1]Cardiovascular protection [19]Moderate

    XLogP3

    1.5

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    206.094294304 g/mol

    Monoisotopic Mass

    206.094294304 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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